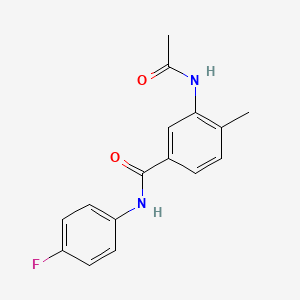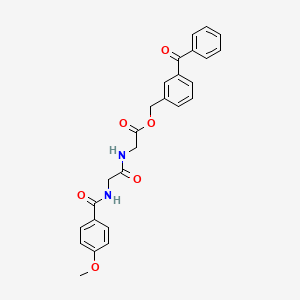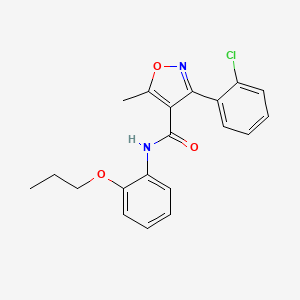![molecular formula C25H16ClFN2O4 B4163165 3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163165.png)
3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid)
Vue d'ensemble
Description
3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid), also known as CFMB, is a synthetic compound with potential medicinal properties. It belongs to the class of indole derivatives and has been studied extensively for its pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid) is not fully understood. However, it has been proposed that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid) may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid) has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. 3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid) has also been shown to have antioxidant properties, which may be beneficial for preventing various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid) in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid). One direction is to further investigate its potential as an anticancer agent and to determine its efficacy in animal models. Another direction is to study its potential use in treating other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Applications De Recherche Scientifique
3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid) has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3,3'-[(2-chloro-6-fluorophenyl)methylene]bis(1H-indole-2-carboxylic acid) has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
3-[(2-carboxy-1H-indol-3-yl)-(2-chloro-6-fluorophenyl)methyl]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClFN2O4/c26-14-8-5-9-15(27)20(14)21(18-12-6-1-3-10-16(12)28-22(18)24(30)31)19-13-7-2-4-11-17(13)29-23(19)25(32)33/h1-11,21,28-29H,(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTSBRGJMKIXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(C3=C(C=CC=C3Cl)F)C4=C(NC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-chloro-3-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4163086.png)
![N-(3-bromophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4163094.png)

![1-[3-(2-fluorophenoxy)propyl]-1H-benzimidazole](/img/structure/B4163105.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4163113.png)


![1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride](/img/structure/B4163140.png)
![N'-{[(4-chlorophenyl)thio]acetyl}-4-nitrobenzohydrazide](/img/structure/B4163145.png)
![1-[4-(2-allylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4163147.png)
![methyl 7-[4-(dimethylamino)phenyl]-4-(2-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163152.png)
![N'-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163153.png)
![2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B4163158.png)
![1-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}-2,5-pyrrolidinedione](/img/structure/B4163159.png)